
p38 MAPK-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p38 MAPK-IN-3 is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. This compound has been studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p38 MAPK-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
p38 MAPK-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
p38 MAPK-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology to investigate the effects of p38 MAPK inhibition on cell signaling, gene expression, and cellular responses to stress.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders. It has shown promise in preclinical studies for reducing inflammation and tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway.
Mécanisme D'action
p38 MAPK-IN-3 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme in the MAPK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream targets, thereby modulating cellular responses to stress and inflammation. The molecular targets of this compound include various transcription factors and kinases involved in cell survival, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
SB203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with applications in cancer and inflammatory research.
Uniqueness
p38 MAPK-IN-3 is unique in its specific binding affinity and selectivity for the p38 MAPK pathway. Its distinct chemical structure allows for more targeted inhibition, potentially reducing off-target effects and improving therapeutic outcomes.
Propriétés
Formule moléculaire |
C22H17BrO2 |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
(E)-3-[4-(4-bromophenoxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H17BrO2/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)25-21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |
Clé InChI |
UJDVTNCUWCRNKC-GIDUJCDVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


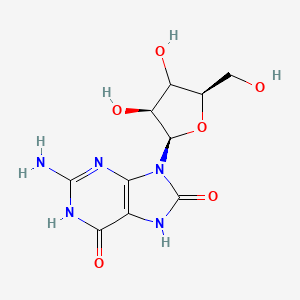
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
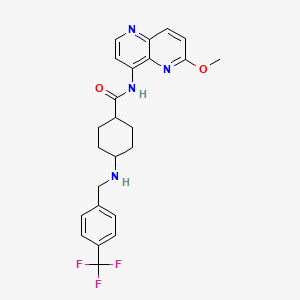
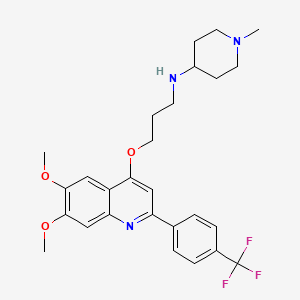
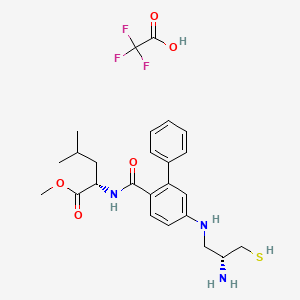

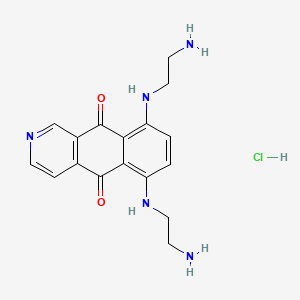

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
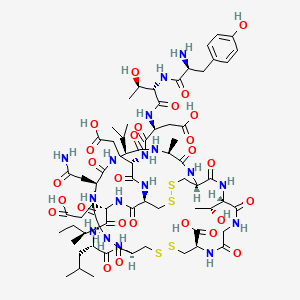
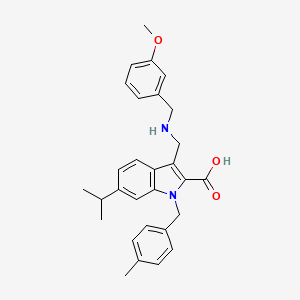
![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)

